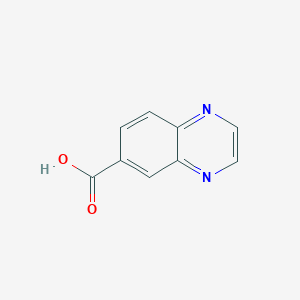

Quinoxaline-6-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

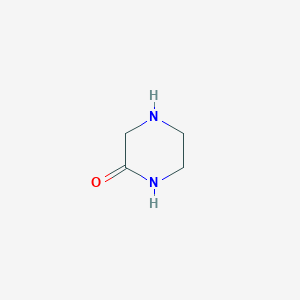

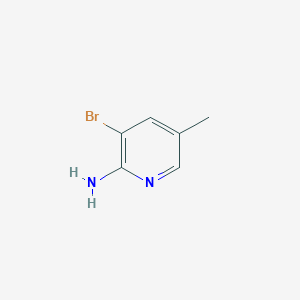

The synthesis of quinoxaline derivatives often employs strategies that involve the construction of the quinoxaline core followed by functionalization at various positions. One common method involves the tandem double ring closure reaction of N-(2-hydroxyphenyl)anthranilic acid as a key step to obtain derivatives like 2-(4-methylpiperazin-1-yl)-3-fluoro-5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acid, showcasing the versatility of quinoxaline synthesis (Chung & Kim, 1995).

Molecular Structure Analysis

Quinoxaline-6-carboxylic acid derivatives display a wide array of molecular structures, indicative of the synthetic flexibility of the quinoxaline framework. This allows for the incorporation of diverse functional groups, leading to compounds with varied physical, chemical, and biological properties. For example, the synthesis of quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide from the corresponding carboxylic acid demonstrates the ability to modify the quinoxaline core for specific outcomes (Matsui, 2001).

Chemical Reactions and Properties

Quinoxaline-6-carboxylic acid and its derivatives participate in various chemical reactions that highlight their reactivity and the potential for further chemical manipulation. These reactions include, but are not limited to, the formation of adenylates in the biosynthesis of quinoxaline antibiotics, demonstrating the enzyme-mediated activation and incorporation of quinoxaline derivatives into larger molecular structures (Glund et al., 1990).

Wissenschaftliche Forschungsanwendungen

-

Bioactive Molecules : Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules . They demonstrate a wide range of physicochemical and biological activities .

-

Dyes : Quinoxaline derivatives are used in the creation of dyes . They have been particularly effective in the fabrication of Dye-Sensitized Solar Cells (DSSCs) due to their extreme flexibility .

-

Fluorescent Materials : Quinoxaline-based compounds have been used in the development of fluorescent materials . They exhibit properties such as aggregation-induced emission (AIE) and mechanochromic luminescence .

-

Electroluminescent Materials : Quinoxaline and its derivatives have been used in the creation of electroluminescent materials . These materials have promising applications in organic light-emitting devices (OLEDs) .

-

Organic Sensitizers for Solar Cell Applications : Quinoxaline-based compounds have been used as organic sensitizers in solar cell applications . They have shown potential in anti-aggregation and broadening spectral response in the field of DSSCs .

-

Polymeric Optoelectronic Materials : Quinoxaline scaffolds have been used in the development of polymeric optoelectronic materials . These materials have shown potential in the field of optoelectronics.

-

Aqueous Organic Redox Flow Batteries : Quinoxaline-6-carboxylic acid (QCA) has been used as an anolyte material in Aqueous Organic Redox Flow Batteries (AORFBs). It has high solubility (5.5 M) and ultralow redox potential (-0.79 V vs SHE). When coupled with K4Fe(CN)6 catholyte, the QCA||K4Fe(CN)6 AORFBs show a cell voltage of 1.28 V, a power density of 199 mW cm−2, and a capacity retention of 99.9% cycle−1 .

-

Medicinal Chemistry : Quinoxaline derivatives have a wide range of pharmacological and biological activities. They have been used in the treatment of various diseases such as cancer, AIDS, schizophrenia, and diabetes .

-

Aqueous Organic Redox Flow Batteries : Quinoxaline-6-carboxylic acid (QCA) has been used as an anolyte material in Aqueous Organic Redox Flow Batteries (AORFBs). It has high solubility (5.5 M) and ultralow redox potential (-0.79 V vs SHE). When coupled with K4Fe(CN)6 catholyte, the QCA||K4Fe(CN)6 AORFBs show a cell voltage of 1.28 V, a power density of 199 mW cm−2, and a capacity retention of 99.9% cycle−1 .

-

Medicinal Chemistry : Quinoxaline derivatives have a wide range of pharmacological and biological activities. They have been used in the treatment of various diseases such as cancer, AIDS, schizophrenia, and diabetes .

Safety And Hazards

Zukünftige Richtungen

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Synthesis of quinoxalines using lanthanides as a catalyst should be explored as a green chemistry approach .

Eigenschaften

IUPAC Name |

quinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQDBVXRYDEWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350155 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-6-carboxylic acid | |

CAS RN |

6925-00-4 | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

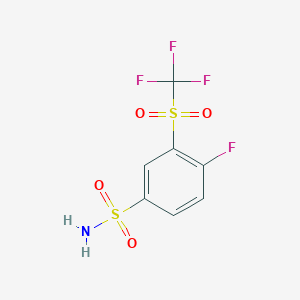

Synthesis routes and methods I

Procedure details

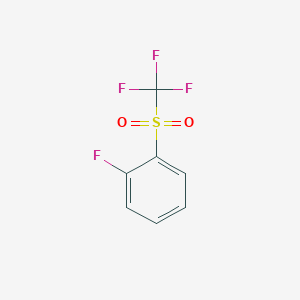

Synthesis routes and methods II

Procedure details

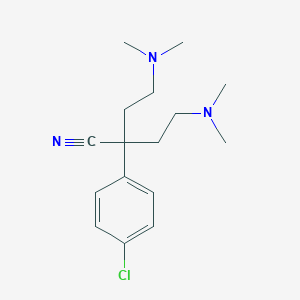

Synthesis routes and methods III

Procedure details

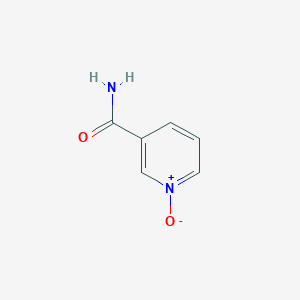

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)